6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYVGPARXLFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid typically involves the bromination of 1-ethyl-4-oxoquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in binding to enzymes or receptors, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Physicochemical Properties
- Storage : Requires sealing in dry conditions at 2–8°C .
- Hazard Profile : Classified with signal word "Warning" (H302: harmful if swallowed; H412: harmful to aquatic life) .
Substituent Variations in Quinoline Carboxylic Acids
The structural analogs of 6-bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid differ primarily in substituent positions, functional groups, and halogenation patterns. Below is a comparative analysis:
Table 1: Key Structural Analogs and Properties
Functional Group Impact on Bioactivity and Solubility
- Carboxylic Acid vs. Ethyl Ester : The free carboxylic acid group in the target compound (position 3) enhances hydrogen-bonding capacity and aqueous solubility compared to its ethyl ester analogs (e.g., 122794-99-4), which are more lipophilic .
- Halogenation Patterns: Bromine at position 6 (target compound) vs. Dual halogenation (Br at 6, Cl at 7 in the target compound) increases molecular weight and may enhance antimicrobial activity compared to mono-halogenated analogs .
- 4-Oxo vs. 4-Hydroxy Groups : The 4-oxo group in the target compound contributes to planarity and conjugation, whereas 4-hydroxy analogs (e.g., 98948-95-9) introduce additional hydrogen-bonding sites but reduce metabolic stability .
Similarity Scores and Structural Relationships
Evidence from similarity analyses (Tanimoto coefficients) highlights close analogs:
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 98948-95-9): Similarity score 0.84 due to shared bromo and carboxylic acid groups .
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 28027-16-9): Score 0.94, driven by conserved hydroxy and carboxylic acid motifs but lacks halogenation .
Biological Activity
6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
This compound possesses a unique chemical structure that contributes to its biological activity. The compound typically acts by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. By inhibiting these enzymes, the compound disrupts DNA replication, leading to bacterial cell death.
Mechanism Details
- Target Enzymes : DNA gyrase and topoisomerase IV.
- Mode of Action : Inhibition of DNA replication.
- Biochemical Pathways : Interference with DNA supercoiling processes, affecting replication and transcription.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to penetrate bacterial cell walls and inhibit critical enzymatic functions necessary for survival.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Further investigations are needed to elucidate the specific pathways through which it exerts these effects.
Pharmacokinetics
The pharmacokinetic profile of quinolone derivatives suggests that this compound is well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted primarily through urine and feces. Factors such as pH and temperature can influence its stability and efficacy.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with similar quinoline derivatives can be insightful:
| Compound Name | Antimicrobial Activity | Anticancer Potential | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Bromine substitution enhances reactivity |
| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Moderate | Low | Hydroxy group impacts solubility |
| 1-Ethyl-4-oxoquinoline-3-carboxylic acid | Low | Moderate | Lacks halogen substitution |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited growth in multiple strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic pathways are optimal for preparing 6-bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of ethyl 7-substituted-8-nitro-4-oxoquinoline-3-carboxylates under basic conditions. For example, cyclization using NaHCO₃ in aqueous ethanol at 70–80°C for 24–72 h yields the core structure . Bromination at the 6-position is achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF). Optimization requires controlling stoichiometry (1.1–1.3 eq Br₂) and reaction time (2–4 h) to avoid over-bromination .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromo at C6, ethyl at N1). The ethyl group shows a triplet (~1.4 ppm) and quartet (~4.4 ppm), while the carbonyl (C4=O) appears at ~175 ppm in ¹³C NMR .
- HPLC-MS : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1 mL/min effectively separate impurities. ESI-MS in negative mode detects [M-H]⁻ at m/z 324.1 .
Advanced Research Questions
Q. How do the bromo and ethyl substituents influence the compound’s antibacterial activity in structure-activity relationship (SAR) studies?
- Methodology :
- The ethyl group at N1 enhances lipophilicity, improving membrane penetration, while the bromo group at C6 increases steric bulk, potentially reducing binding to bacterial topoisomerases. Comparative assays with fluoro (C6-F) or unsubstituted analogs show a 4–8× reduction in MIC values against Gram-negative strains (e.g., E. coli), suggesting bromine’s steric effects may hinder target engagement .
- Computational modeling : Docking studies (AutoDock Vina) reveal that bromine disrupts hydrogen bonding with GyrA Ser83 in E. coli DNA gyrase, explaining reduced activity compared to fluoro analogs .
Q. How can contradictory data on the compound’s stability in biological matrices be resolved?
- Methodology :
- Contradiction : Some studies report rapid degradation in plasma (t₁/₂ = 2 h), while others note stability over 24 h in PBS .
- Resolution : Conduct parallel stability assays under varying pH (5.0–7.4) and temperature (25°C vs. 37°C). LC-MS/MS analysis identifies degradation products (e.g., decarboxylated or de-ethylated derivatives). Instability in plasma is attributed to esterase-mediated hydrolysis of the ethyl group, which is absent in PBS .
Q. What computational strategies are recommended for predicting metabolite profiles?
- Methodology :
- In silico tools : Use Schrödinger’s MetaSite or GLORYx to predict phase I/II metabolites. Key transformations include oxidation of the ethyl group (to carboxylic acid) and glutathione adduct formation at the bromine .
- Validation : Compare predictions with in vitro liver microsome assays (human/rat) analyzed via UPLC-QTOF-MS. Major metabolites (e.g., 6-bromo-1-(2-hydroxyethyl)-4-oxoquinoline-3-carboxylic acid) confirm computational accuracy .
Q. What experimental designs are critical for assessing photodegradation pathways?
- Methodology :
- Expose the compound to UV light (λ = 254 nm) in methanol/water (1:1) for 48 h. Monitor degradation via HPLC-DAD and identify photoproducts (e.g., debrominated or quinoline ring-opened species) using HRMS and 2D NMR .
- Quantum yield calculation : Use actinometry (ferrioxalate method) to quantify photoreactivity. A low quantum yield (Φ < 0.01) suggests relative photostability under ambient light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
